Benzenamine, N,N'-(4-methyl-1,2,4-dithiazolidine-3,5-diylidene)bis-
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Overview
Description
Benzenamine, N,N’-(4-methyl-1,2,4-dithiazolidine-3,5-diylidene)bis- is a complex organic compound characterized by the presence of a benzenamine core linked to a dithiazolidine ring. This compound is notable for its unique structure, which includes both aromatic and heterocyclic elements, making it a subject of interest in various fields of chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N,N’-(4-methyl-1,2,4-dithiazolidine-3,5-diylidene)bis- typically involves the reaction of benzenamine derivatives with dithiazolidine precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to facilitate the formation of the dithiazolidine ring. Common reagents include sulfur-containing compounds and amines, which react under elevated temperatures and pressures to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise ratios. The reaction conditions are optimized to maximize yield and purity, often involving continuous monitoring and adjustment of temperature, pressure, and pH levels. Post-reaction purification steps, such as crystallization or chromatography, are employed to isolate the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, N,N’-(4-methyl-1,2,4-dithiazolidine-3,5-diylidene)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can break the dithiazolidine ring, leading to simpler amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzenamine ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
Scientific Research Applications
Benzenamine, N,N’-(4-methyl-1,2,4-dithiazolidine-3,5-diylidene)bis- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate or active ingredient due to its bioactive properties.
Industry: It is utilized in the production of dyes, polymers, and other industrial chemicals, where its stability and reactivity are advantageous.
Mechanism of Action
The mechanism by which Benzenamine, N,N’-(4-methyl-1,2,4-dithiazolidine-3,5-diylidene)bis- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The dithiazolidine ring can interact with thiol groups in proteins, potentially inhibiting or modifying their activity. Additionally, the aromatic ring can participate in π-π interactions with other aromatic systems, influencing molecular recognition and binding.
Comparison with Similar Compounds
Similar Compounds
Benzenamine, 4,4’-(1,2-ethanediyl)bis-: This compound has a similar benzenamine core but differs in the linking group, which is an ethanediyl chain instead of a dithiazolidine ring.
Benzenamine, 2,4-dimethyl-: This compound features additional methyl groups on the benzenamine ring, altering its chemical properties and reactivity.
Benzenamine, 4-methoxy-N-methyl-: The presence of a methoxy group and N-methyl substitution distinguishes this compound from the dithiazolidine derivative.
Uniqueness
Benzenamine, N,N’-(4-methyl-1,2,4-dithiazolidine-3,5-diylidene)bis- is unique due to the presence of the dithiazolidine ring, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological molecules and offers potential for novel applications in various fields.
Properties
CAS No. |
61249-39-6 |
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Molecular Formula |
C15H13N3S2 |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
4-methyl-3-N,5-N-diphenyl-1,2,4-dithiazolidine-3,5-diimine |
InChI |
InChI=1S/C15H13N3S2/c1-18-14(16-12-8-4-2-5-9-12)19-20-15(18)17-13-10-6-3-7-11-13/h2-11H,1H3 |
InChI Key |
CWOSWMYNZWMYGC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC2=CC=CC=C2)SSC1=NC3=CC=CC=C3 |
Origin of Product |
United States |
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